![molecular formula C14H11N5O3 B7477940 [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as CAOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This compound belongs to the class of pyrazine derivatives and has been synthesized through various methods, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CAOPC.
Wirkmechanismus
The mechanism of action of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of proteases, which are enzymes that catalyze the breakdown of proteins. In addition, this compound has been shown to interact with G protein-coupled receptors, which are a class of membrane receptors that play a crucial role in signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess antiviral activity by inhibiting the replication of various viruses, including HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is its potent inhibitory activity against various enzymes and receptors, which makes it a potential lead compound for the development of new drugs. Another advantage is its ability to exhibit multiple biological activities, including anticancer, anti-inflammatory, and antiviral activities. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One of the most significant directions is the development of new drugs based on this compound's structure and activity. Another direction is the exploration of this compound's potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved activity and solubility.
Synthesemethoden
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can be synthesized through various methods, including the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-cyano-2-oxoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained in good yields. Other methods of synthesis include the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a palladium catalyst and the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-chloro-2-oxoacetate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been explored as a potential lead compound for the development of new drugs. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, proteases, and G protein-coupled receptors. It has also been found to possess anticancer, anti-inflammatory, and antiviral activities.
Eigenschaften
IUPAC Name |
[2-(2-cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c15-7-9-3-1-2-4-10(9)19-11(20)8-22-14(21)12-13(16)18-6-5-17-12/h1-6H,8H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARGLMQAWYOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)

![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
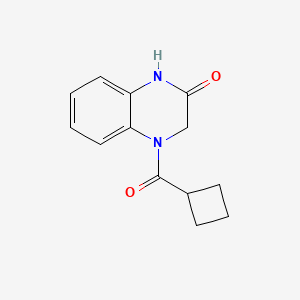
![N,4-dimethyl-N-[4-[[(3-phenyl-1H-pyrazole-5-carbonyl)amino]carbamoyl]phenyl]benzenesulfonamide](/img/structure/B7477881.png)

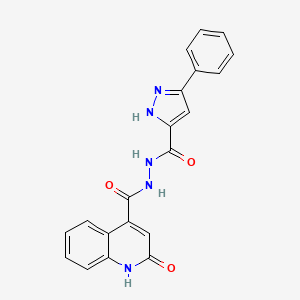
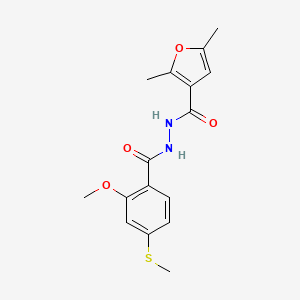
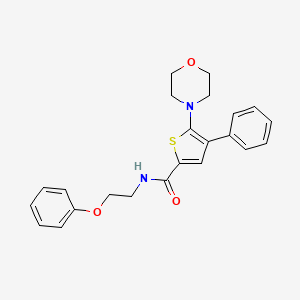
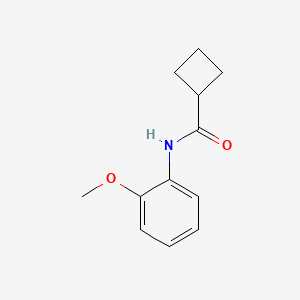
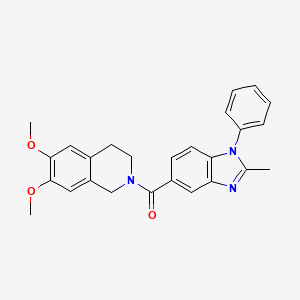
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)